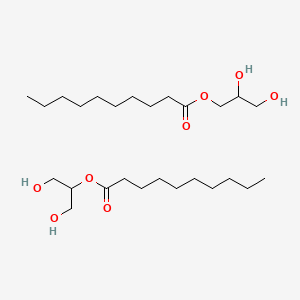
1,3-Dihydroxypropan-2-yl decanoate;2,3-dihydroxypropyl decanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dihydroxypropan-2-yl decanoate and 2,3-dihydroxypropyl decanoate are organic compounds that belong to the class of glycerol esters. These compounds are characterized by the presence of decanoate (capric acid) esterified with glycerol. They are often used in various industrial and scientific applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dihydroxypropan-2-yl decanoate and 2,3-dihydroxypropyl decanoate typically involves the esterification of glycerol with decanoic acid. This reaction can be catalyzed by acidic or enzymatic catalysts. The reaction conditions often include:
Temperature: 60-80°C
Catalysts: Sulfuric acid or lipase enzymes
Solvents: Organic solvents like toluene or hexane
Industrial Production Methods
In industrial settings, the production of these compounds is scaled up using continuous flow reactors. The process involves:
Feedstock: Glycerol and decanoic acid
Catalysts: Immobilized enzymes or acidic resins
Reaction Conditions: Optimized for high yield and purity, often involving temperature control and solvent recovery systems
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dihydroxypropan-2-yl decanoate and 2,3-dihydroxypropyl decanoate undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, amines
Major Products
Oxidation: Decanoic acid, glyceraldehyde
Reduction: Glycerol, decanol
Substitution: Various esters and ethers
Applications De Recherche Scientifique
1,3-Dihydroxypropan-2-yl decanoate and 2,3-dihydroxypropyl decanoate have diverse applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as solvents.
Biology: Studied for their role in lipid metabolism and as components of cell membranes.
Medicine: Investigated for their potential use in drug delivery systems and as bioactive compounds.
Industry: Utilized in the production of cosmetics, lubricants, and food additives.
Mécanisme D'action
The mechanism by which these compounds exert their effects involves their interaction with biological membranes and enzymes. They can modulate membrane fluidity and permeability, influencing cellular processes. The molecular targets include:
Enzymes: Lipases, esterases
Pathways: Lipid metabolism pathways
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Dihydroxy-2-propanyl heptadecanoate
- 1,3-Dihydroxy-2-propanyl icosanoate
- 1,3-Dihydroxypropan-2-yl octadecanoate
Uniqueness
1,3-Dihydroxypropan-2-yl decanoate and 2,3-dihydroxypropyl decanoate are unique due to their specific chain length and hydroxyl group positioning, which confer distinct physical and chemical properties. These properties make them suitable for specialized applications in various fields.
Propriétés
Formule moléculaire |
C26H52O8 |
|---|---|
Poids moléculaire |
492.7 g/mol |
Nom IUPAC |
1,3-dihydroxypropan-2-yl decanoate;2,3-dihydroxypropyl decanoate |
InChI |
InChI=1S/2C13H26O4/c1-2-3-4-5-6-7-8-9-13(16)17-11-12(15)10-14;1-2-3-4-5-6-7-8-9-13(16)17-12(10-14)11-15/h2*12,14-15H,2-11H2,1H3 |
Clé InChI |
VDHWSMYSWOKNAJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)OCC(CO)O.CCCCCCCCCC(=O)OC(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















